S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate
Overview
Description
S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate is a useful research compound. Its molecular formula is C22H19N3O2S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
π-Hole Tetrel Bonding Interactions
A study conducted by Ahmed et al. (2020) on triazole derivatives including ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate and others explored their synthesis, spectroscopic and X-ray characterization. The research focused on π-hole tetrel bonding interactions facilitated by the molecular structure, analyzed through Hirshfeld surface analysis, DFT calculations, and other spectroscopic methods. These interactions suggest potential applications in molecular recognition and assembly processes in materials science (Ahmed et al., 2020).
Antimicrobial Activities
Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and screened them for antimicrobial activity against various bacterial and fungal strains. The study highlights the potential of these compounds in developing new antimicrobial agents, which could be applied in medical and healthcare products to combat resistant pathogens (Kaneria et al., 2016).
Antioxidant and Antimicrobial Evaluation
A series of triazole derivatives synthesized by Baytas et al. (2012) were evaluated for their antioxidant and antimicrobial properties. The study found that certain compounds within this series exhibited significant scavenging capabilities for DPPH and superoxide radicals, alongside moderate antimicrobial activities. This suggests their usefulness in pharmaceutical formulations targeting oxidative stress-related diseases and infections (Baytas et al., 2012).
Cancer Cell Migration and Growth Inhibition
Šermukšnytė et al. (2022) investigated 1,2,4-triazole-3-thiol derivatives for their effect on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. The study identified compounds with potent cytotoxic effects against these cancer cell lines, indicating the potential of triazole derivatives in cancer therapy, particularly as antimetastatic candidates (Šermukšnytė et al., 2022).
Corrosion Inhibition
Ansari et al. (2014) explored the use of triazole Schiff’s bases as corrosion inhibitors for mild steel in acidic conditions. Their study demonstrated that these compounds could significantly reduce corrosion rates, suggesting applications in protecting industrial equipment and infrastructure from acid-induced corrosion (Ansari et al., 2014).
Properties
IUPAC Name |
S-[5-[3-[(4-methylphenyl)methoxy]thiophen-2-yl]-1H-1,2,4-triazol-3-yl] 2-phenylethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-15-7-9-17(10-8-15)14-27-18-11-12-28-20(18)21-23-22(25-24-21)29-19(26)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHLKMJQKCQDMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C3=NC(=NN3)SC(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124164 | |
Record name | S-[3-[3-[(4-Methylphenyl)methoxy]-2-thienyl]-1H-1,2,4-triazol-5-yl] benzeneethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685106-58-5 | |
Record name | S-[3-[3-[(4-Methylphenyl)methoxy]-2-thienyl]-1H-1,2,4-triazol-5-yl] benzeneethanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685106-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-[3-[3-[(4-Methylphenyl)methoxy]-2-thienyl]-1H-1,2,4-triazol-5-yl] benzeneethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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